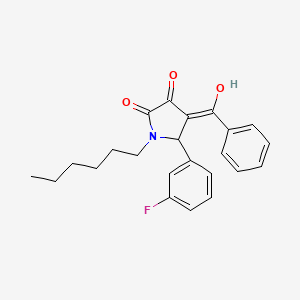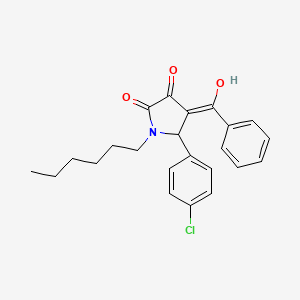
2-cyano-N-(3-ethoxyphenyl)-3-(3-pyridinyl)acrylamide
Descripción general
Descripción
2-cyano-N-(3-ethoxyphenyl)-3-(3-pyridinyl)acrylamide, also known as CEP-33779, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in inflammation, immune response, and cell survival.
Mecanismo De Acción
2-cyano-N-(3-ethoxyphenyl)-3-(3-pyridinyl)acrylamide inhibits the activity of the NF-κB pathway by binding to the IKKβ kinase subunit, which is responsible for activating the pathway. This prevents the phosphorylation and degradation of IκBα, a cytoplasmic inhibitor of NF-κB, and thereby inhibits the translocation of NF-κB to the nucleus. This results in the downregulation of NF-κB target genes, which are involved in inflammation, immune response, and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects in various preclinical models. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in vitro and in vivo. It has also been shown to reduce the infiltration of inflammatory cells into tissues. In addition, this compound has been found to have anti-tumor effects in various cancer models. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Moreover, this compound has been found to have anti-viral effects against HIV-1 and HCV. It has been shown to inhibit viral replication and reduce the production of viral particles.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-cyano-N-(3-ethoxyphenyl)-3-(3-pyridinyl)acrylamide is a potent and selective inhibitor of the NF-κB pathway. It has been extensively studied in various preclinical models and has shown promising results for its potential therapeutic applications. However, there are some limitations to its use in lab experiments. This compound has low solubility in water, which can make it difficult to prepare solutions for in vitro and in vivo experiments. In addition, this compound has low bioavailability and a short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
For the study of 2-cyano-N-(3-ethoxyphenyl)-3-(3-pyridinyl)acrylamide include the development of more potent and selective inhibitors, investigation of its therapeutic applications, and exploration of its use in combination with other drugs or therapies.
Aplicaciones Científicas De Investigación
2-cyano-N-(3-ethoxyphenyl)-3-(3-pyridinyl)acrylamide has been extensively studied in various preclinical models for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and anti-viral effects. The inhibition of the NF-κB pathway by this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in vitro and in vivo. This makes it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
(Z)-2-cyano-N-(3-ethoxyphenyl)-3-pyridin-3-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-2-22-16-7-3-6-15(10-16)20-17(21)14(11-18)9-13-5-4-8-19-12-13/h3-10,12H,2H2,1H3,(H,20,21)/b14-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGJFNRCIZAEAA-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C(=CC2=CN=CC=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)NC(=O)/C(=C\C2=CN=CC=C2)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24792163 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-cyano-3-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2-methylphenyl)acrylamide](/img/structure/B3897889.png)
![2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]-N-(3-methylphenyl)acrylamide](/img/structure/B3897893.png)
![(5-bromo-4-{2-[hydroxy(diphenyl)acetyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetic acid](/img/structure/B3897904.png)
![methyl (4-{2-cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenoxy)acetate](/img/structure/B3897908.png)
![3-{[(isoxazol-5-ylmethyl)(methyl)amino]methyl}-N-(5-methyl-1,3-thiazol-2-yl)benzamide](/img/structure/B3897910.png)
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B3897912.png)
![ethyl 4-[2-(benzoylamino)-3-(3,4-dimethoxyphenyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B3897920.png)
![3,4-dimethoxy-N-[1-[(4-methyl-1-piperazinyl)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B3897927.png)

![(5-bromo-4-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenoxy)acetic acid](/img/structure/B3897941.png)
![N-[2-(4-chlorophenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B3897962.png)
![methyl 4-{2,5-dimethyl-3-[2-(5-nitro-2-pyridinyl)carbonohydrazonoyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B3897970.png)

![3-(5-{2-cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B3897985.png)